Quinolin-8-yl pyrrolidine-1-carboxylate
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Overview
Description
Quinolin-8-yl pyrrolidine-1-carboxylate is a chemical compound that features a quinoline ring fused with a pyrrolidine ring through a carboxylate linkage
Mechanism of Action
Target of Action
Quinoline-based compounds have been reported to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Mode of Action
Quinolinyl-based compounds have been shown to inhibit soluble epoxide hydrolase (seh) and fatty acid amide hydrolase (faah), both of which are involved in pain and inflammation processes . The structure-activity relationship study showed that the quinolinyl moiety is well tolerated in the active sites of both enzymes .
Biochemical Pathways
Quinoline-based compounds have been shown to inhibit tubulin polymerization, different kinases, and topoisomerases, or affect dna cleavage activity . These actions can disrupt various biochemical pathways, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Quinolinyl-based compounds have been shown to have favorable pharmacokinetic properties . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Quinolinyl-based compounds have been shown to have potent inhibitory activities against seh and faah, which can lead to the alleviation of inflammatory pain .
Biochemical Analysis
Biochemical Properties
8-Quinolinyl 1-pyrrolidinecarboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo ester hydrolysis, yielding a wide variety of metabolites . The compound also undergoes oxidation, often followed by glucuronidation
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids suggest that these compounds can have significant temporal effects .
Dosage Effects in Animal Models
Research on similar synthetic cannabinoids suggests that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
8-Quinolinyl 1-pyrrolidinecarboxylate is involved in several metabolic pathways. It undergoes ester hydrolysis and oxidation, often followed by glucuronidation
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine carboxylate precursors. One common method involves the alkylation of quinoline with pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl pyrrolidine-1-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinolin-8-yl pyrrolidine-1-carboxylic acid.
Reduction: Quinolin-8-yl pyrrolidine-1-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular pathways and enzyme activities.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
Quinolin-8-yl pyrrolidine-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylate.
Quinolin-8-yl pyrrolidine-1-thiol: Similar structure but with a thiol group instead of a carboxylate.
Uniqueness
Quinolin-8-yl pyrrolidine-1-carboxylate is unique due to its specific combination of the quinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
quinolin-8-yl pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-9-1-2-10-16)18-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXZLPKBJNPFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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